5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine
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Overview
Description
5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a propylsulfonyl piperazine and a pyrrolidine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic synthesis. One common approach is to start with the pyridazine core and introduce the piperazine and pyrrolidine groups through nucleophilic substitution reactions. The propylsulfonyl group can be introduced via sulfonation reactions using propylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
2-(1H-pyrazol-1-yl)pyridine: Used in C-H functionalization reactions.
Uniqueness
5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its propylsulfonyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
5-(4-propylsulfonylpiperazin-1-yl)-3-pyrrolidin-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S/c1-2-11-23(21,22)20-9-7-18(8-10-20)14-12-15(17-16-13-14)19-5-3-4-6-19/h12-13H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSZQEIALXNFBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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